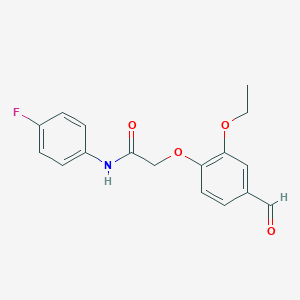

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EFPA belongs to the class of amide compounds and has a molecular weight of 365.39 g/mol. In

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

The chemoselective acetylation of 2-aminophenol, involving the catalytic use of Novozym 435, highlights a significant application in the synthesis of intermediates for antimalarial drugs. This process, employing various acyl donors, underscores the importance of selecting optimal conditions for achieving desired product specificity. Vinyl acetate emerged as the preferred acyl donor due to its irreversible reaction characteristic, which is crucial for the kinetically controlled synthesis of N-(2-Hydroxyphenyl)acetamide derivatives (Magadum & Yadav, 2018).

Novel Acetamide Derivatives Synthesis

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from 3-fluoro-4-cyanophenol presents another critical research application. These compounds, characterized by elemental analysis, IR, and 1H NMR, expand the chemical diversity and potential pharmaceutical utility of fluoroacetamide derivatives (Yang Man-li, 2008).

Pharmacological Potential

The pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, demonstrates the therapeutic potential of acetamide-based compounds. These activities suggest their relevance in developing new treatments for various diseases, including cancer and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2016).

Enantiocontrolled Synthesis

The use of alkali metal fluorides in acetamide and N-methylformamide or acetamide as fluorinating agents for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes from sulfonates illustrates a critical application in the field of synthetic organic chemistry. This methodology offers a pathway to synthesize highly enantiomerically pure compounds, which is vital for pharmaceutical applications (Fritz-Langhals, 1994).

Protein Tyrosine Phosphatase Inhibition

The design, synthesis, and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, with potential implications in managing diabetes, showcase the role of acetamide derivatives in therapeutic target modulation. These derivatives, validated through both docking studies and in vivo antidiabetic activity assessments, highlight the significance of acetamide frameworks in developing new drugs for diabetes management (Saxena et al., 2009).

Eigenschaften

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDUJKCLONVJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)

![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)

![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)

![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)